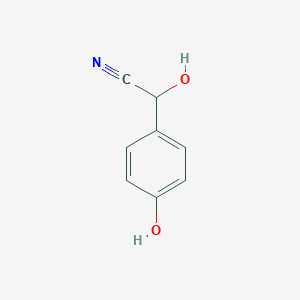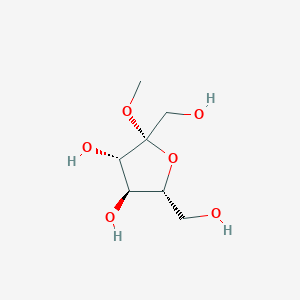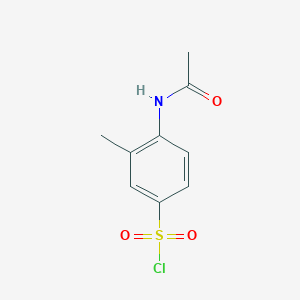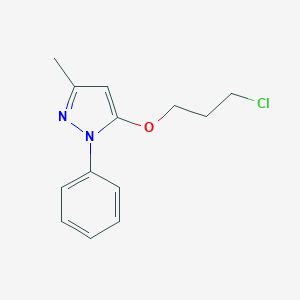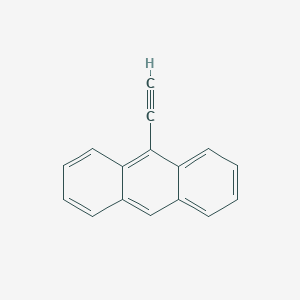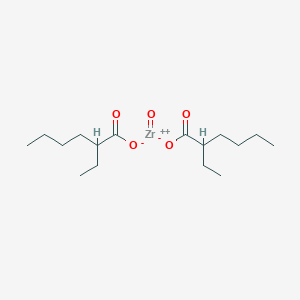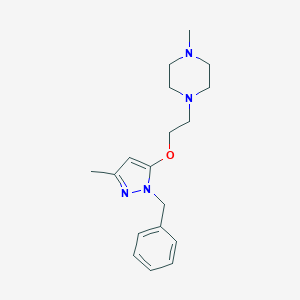
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-, also known as BRL 49653, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidiabetic effects.
Mécanisme D'action
The exact mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is not fully understood. However, it has been suggested that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 leads to the inhibition of pro-inflammatory cytokine production and the modulation of nociceptive neuron activity. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells by activating PPARγ.
Effets Biochimiques Et Physiologiques
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to modulate the activity of nociceptive neurons, leading to its analgesic effects. Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting its potential antidiabetic effects. These findings suggest that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has a range of biological activities that may have therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is its well-established synthesis method, which allows for the production of high yields of the compound. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been extensively studied in vitro and in vivo, making it a well-characterized compound for further research. However, one of the limitations of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is its potential toxicity, which may limit its therapeutic applications. Further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo.
Orientations Futures
There are several future directions for the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653. One potential direction is the investigation of its therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo, as well as its potential side effects. Another future direction is the development of more potent and selective PPARγ agonists based on the structure of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653. These compounds may have improved therapeutic applications with fewer side effects. Overall, the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has the potential to lead to the development of novel therapeutics for various diseases.
In conclusion, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method, range of biological activities, and potential therapeutic applications make it a promising compound for further research. However, further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 involves the reaction of 1-benzyl-3-methyl-5-(2-hydroxyethoxy)pyrazole with 4-methylpiperazine in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method has been well-established and has been used in several studies to produce Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in high yields.
Applications De Recherche Scientifique
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has also been shown to have analgesic effects by modulating the activity of nociceptive neurons. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been investigated for its antidiabetic effects by improving insulin sensitivity and glucose uptake in skeletal muscle cells. These findings suggest that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has potential therapeutic applications in the treatment of inflammatory diseases, pain, and diabetes.
Propriétés
Numéro CAS |
15090-12-7 |
|---|---|
Nom du produit |
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- |
Formule moléculaire |
C18H26N4O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3 |
Clé InChI |
OLJGURHAYUAIJM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
Autres numéros CAS |
15090-12-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
